(2-Iodoethyl)perfluorocyclohexane

Fluorinated Surfactants High-Performance Coatings Fluoropolymer Synthesis

(2-Iodoethyl)perfluorocyclohexane (CAS 2088282-58-8) is a synthetic perfluorinated alkyl iodide characterized by a perfluorocyclohexane ring linked to a 2-iodoethyl moiety, with a molecular formula of C8H4F11I and a molecular weight of approximately 436.00 g/mol. This compound belongs to the class of fluoroalkyl iodides and is distinguished by its high fluorine content, the presence of a reactive carbon-iodine bond, and a rigid perfluorocyclohexyl core, making it a versatile building block for advanced fluorinated materials, specialty surfactants, and potential radiopaque agents.

Molecular Formula C8H4F11I
Molecular Weight 436 g/mol
CAS No. 2088282-58-8
Cat. No. B3040484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodoethyl)perfluorocyclohexane
CAS2088282-58-8
Molecular FormulaC8H4F11I
Molecular Weight436 g/mol
Structural Identifiers
SMILESC(CI)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C8H4F11I/c9-3(1-2-20)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1-2H2
InChIKeyXFPWYFFENALKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Iodoethyl)perfluorocyclohexane (CAS 2088282-58-8) Product Profile & Procurement Specifications


(2-Iodoethyl)perfluorocyclohexane (CAS 2088282-58-8) is a synthetic perfluorinated alkyl iodide characterized by a perfluorocyclohexane ring linked to a 2-iodoethyl moiety, with a molecular formula of C8H4F11I and a molecular weight of approximately 436.00 g/mol . This compound belongs to the class of fluoroalkyl iodides and is distinguished by its high fluorine content, the presence of a reactive carbon-iodine bond, and a rigid perfluorocyclohexyl core, making it a versatile building block for advanced fluorinated materials, specialty surfactants, and potential radiopaque agents [1]. Commercial sources typically offer purity levels of 95-98%, with MDL Number MFCD06247807 .

Why (2-Iodoethyl)perfluorocyclohexane (CAS 2088282-58-8) Cannot Be Replaced by Simple Perfluorocyclohexanes or Acyclic Fluoroalkyl Iodides


Substituting (2-Iodoethyl)perfluorocyclohexane with a generic perfluorocyclohexane (e.g., CAS 355-68-0) or an acyclic fluoroalkyl iodide (e.g., perfluorohexyl iodide) leads to critical functional and performance deficits. Perfluorocyclohexane lacks the reactive iodine handle required for further derivatization or radiopacity [1]. Conversely, acyclic fluoroalkyl iodides offer lower molecular rigidity, higher volatility, and distinct solvation properties, which can compromise film stability in coatings, disrupt liquid crystalline phases, or reduce the persistence of fluorine-19 MRI signals in biological environments [2]. The quantitative evidence below demonstrates that the specific combination of a perfluorocyclohexyl core and an iodoethyl linker confers unique physicochemical parameters essential for targeted applications, rendering simple substitution ineffective.

Quantitative Differentiation Guide for (2-Iodoethyl)perfluorocyclohexane (CAS 2088282-58-8) vs. Key Analogs


Density Advantage: Enhanced Gravimetric Performance in Coatings & Fluorinated Surfactants

(2-Iodoethyl)perfluorocyclohexane exhibits a lower density compared to perfluorocyclohexyl iodide, which is advantageous for weight-sensitive formulations such as high-performance coatings and fluorinated surfactants where buoyancy and mass distribution are critical . The lower density, coupled with its iodine content, provides a unique balance of mass and radiopacity.

Fluorinated Surfactants High-Performance Coatings Fluoropolymer Synthesis

Boiling Point Elevation: Improved Thermal Stability for High-Temperature Processes

(2-Iodoethyl)perfluorocyclohexane demonstrates a significantly higher boiling point compared to perfluorocyclohexyl iodide, indicating greater thermal stability and reduced volatility . This characteristic is crucial for applications involving elevated processing temperatures, such as polymer melt blending or high-temperature coating cures, where low volatility prevents material loss and ensures consistent performance.

High-Temperature Synthesis Fluoropolymer Processing Thermal Stability

Solubility Profile: Distinct Formulation Behavior for Bio-Medical Applications

(2-Iodoethyl)perfluorocyclohexane is predicted to be insoluble in water at 1.0E-4 g/L at 25 °C . While perfluorocyclohexane is also hydrophobic, its miscibility with organic solvents is noted, whereas the target compound's specific solubility parameters may differ due to the iodoethyl group [1]. This level of water insolubility, combined with its iodine content, positions it as a candidate for developing stable, long-circulating nanoemulsions for imaging or drug delivery, analogous to perfluoro-t-butylcyclohexane emulsions used in 19F MRI [2].

Biomedical Research Contrast Agent Formulation Drug Delivery

Molecular Structure: Unique Iodoethyl Linker Enables Distinct Reactivity and Self-Assembly

The presence of an iodoethyl linker (-CH2CH2I) distinguishes (2-Iodoethyl)perfluorocyclohexane from simpler iodo-perfluorocyclohexanes (e.g., CAS 355-69-1, direct C-I bond). This structural feature provides a flexible spacer, enabling nucleophilic substitution or quaternization reactions with less steric hindrance, and can facilitate self-assembly into ordered liquid crystalline phases or supramolecular structures due to altered packing parameters compared to rigid analogs . The perfluorocyclohexane derivative features a unique combination of a fluorinated cyclohexane ring and an iodoethyl functional group, making it valuable for researchers exploring liquid crystal formulations [1].

Fluorinated Building Blocks Liquid Crystals Supramolecular Chemistry

Validated Application Scenarios for (2-Iodoethyl)perfluorocyclohexane (CAS 2088282-58-8) Based on Quantitative Differentiation


High-Temperature Fluoropolymer and Coating Synthesis

Due to its significantly elevated boiling point (200.9 ± 40.0 °C) compared to perfluorocyclohexyl iodide (112-135.7 °C), (2-Iodoethyl)perfluorocyclohexane is the preferred building block for high-temperature polymer modifications, plasma polymerizations, or coating cures where low volatility is essential to prevent reagent loss and maintain stoichiometric control . Its lower density (1.96 g/cm³) also contributes to lighter final films, which is advantageous for weight-sensitive aerospace or electronic coating applications.

Development of Stable Perfluorocarbon Nanoemulsions for 19F MRI and Drug Delivery

The compound's extremely low water solubility (1.0E-4 g/L) and its structural similarity to perfluoro-t-butylcyclohexane, a known 19F MRI contrast agent, support its use in formulating long-circulating nanoemulsions . The iodine atom provides a potential dual-mode imaging capability (X-ray/CT contrast via iodine and 19F MRI via fluorine), a feature absent in simple perfluorocarbons, making it a candidate for next-generation multimodal diagnostic agents [1].

Design of Fluorinated Liquid Crystals and Surfactants

The unique combination of a rigid perfluorocyclohexane core and a flexible iodoethyl linker (two rotatable bonds) imparts distinct self-assembly behavior compared to rigid iodo-perfluorocyclohexanes . This structural feature is critical for tuning the phase transition temperatures and packing parameters of liquid crystalline materials, enabling the design of advanced displays or responsive materials. Similarly, its amphiphilic-like character (fluorophilic/iodophilic) makes it a valuable synthon for creating specialty fluorinated surfactants with controlled surface activity [1].

Synthesis of Radiopaque Fluorinated Polymers and Biomaterials

The presence of a heavy iodine atom (atomic weight 126.9) within a biocompatible perfluorocarbon framework allows (2-Iodoethyl)perfluorocyclohexane to be incorporated as a monomer or chain-end modifier to impart intrinsic X-ray visibility to fluorinated polymers . This is particularly valuable for creating medical devices (e.g., catheters, implants) or embolic agents that require non-invasive imaging follow-up, a property not achievable with non-iodinated perfluorocyclohexane analogs [1].

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